molecular formula C12H24O B011110 (R)-(+)-1,2-Epoxydodecane CAS No. 109856-85-1

(R)-(+)-1,2-Epoxydodecane

Cat. No.: B011110
CAS No.: 109856-85-1
M. Wt: 184.32 g/mol
InChI Key: MPGABYXKKCLIRW-GFCCVEGCSA-N
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Description

®-(+)-1,2-Epoxydodecane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-(+)-enantiomer refers to the specific spatial arrangement of its atoms. Epoxides are known for their reactivity and are widely used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-1,2-Epoxydodecane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, 1-dodecene can be reacted with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to yield ®-(+)-1,2-Epoxydodecane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-1,2-Epoxydodecane may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1,2-Epoxydodecane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reducing agents can convert the epoxide to an alcohol.

    Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening and the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are common reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can react with the epoxide under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of 1,2-dodecanediol.

    Reduction: Formation of 1-dodecanol.

    Substitution: Formation of various substituted alcohols or amines depending on the nucleophile used.

Scientific Research Applications

®-(+)-1,2-Epoxydodecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-(+)-1,2-Epoxydodecane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical processes to form new bonds and create diverse chemical structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1,2-Epoxydodecane: The enantiomer of ®-(+)-1,2-Epoxydodecane with opposite spatial arrangement.

    1,2-Epoxyhexane: A smaller epoxide with similar reactivity but different chain length.

    1,2-Epoxycyclohexane: A cyclic epoxide with different structural properties.

Uniqueness

®-(+)-1,2-Epoxydodecane is unique due to its specific chiral configuration, which can lead to different biological and chemical properties compared to its enantiomer and other epoxides. Its longer carbon chain also imparts distinct physical and chemical characteristics, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-2-decyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGABYXKKCLIRW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453799
Record name (R)-(+)-1,2-Epoxydodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109856-85-1
Record name (R)-(+)-1,2-Epoxydodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1,2-Epoxydodecane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An oven-dried round bottom flask containing a magnetic stir bar was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315); CAS Number 176763-62-5, 1.31 g, 2.17 mmol. Dichloromethane (34 mL) and then glacial acetic acid (1.30 mL) were added to the flask. The resulting solution was stirred vigorously for 1.5 h; during this time the color of the mixture changed from dark red to brown. The solvent was removed by rotary evaporation until the material appeared dry. 1,2-epoxydodecane (40.0 g, 217 mmol) then isopropyl alcohol (reagent grade, 47 mL) were added to the flask containing the oxidized catalyst and a magnetic stir bar. The flask was immersed in an ice bath. H2O (2.15 mL, 119 mmol, 0.55 equiv relative to epoxide) was added dropwise to the stirred mixture. The flask was sealed with a rubber septum and the solution was allowed to warm to room temperature. After stirring for 2 days, the reaction mixture was diluted with ˜200 mL of hexanes. The resulting solution was filtered through paper to remove the white precipitate (1,2-diol). The filtrate was concentrated by rotary evaporation. The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes and filtered in order to remove a substantial amount of white crystalline precipitate (diol). The filtrate was transferred into a 250 mL round bottom flask and concentrated by rotary evaporation. The desired product was isolated by distillation under vacuum (literature: 124° C./15 mm Hg). The desired product (14.3 grams, 71.5% of theoretical yield) was collected as a clear oil. The product was determined to be 100% ee by chiral chromatography of the 2-naphthylenethiol derivative.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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